5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol
Overview
Description
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is a chemical compound with the molecular formula C9H9N3S2 . It has been used in the preparation of new amines that exhibit anticonvulsant activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, has been reported in the literature . The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol is characterized by the presence of a 1,3,4-thiadiazole ring, which is a heterocyclic moiety . This moiety has been utilized for various pharmacological activities .Chemical Reactions Analysis
The chemical reactions involving 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol have been studied. For instance, the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride leads to the synthesis of 1,3,4-thiadiazole molecules .Scientific Research Applications
Medicinal Chemistry Applications
Thiadiazoles have been extensively explored for their potential in medicinal chemistry due to their diverse biological activities. For instance, compounds containing the 1,3,4-thiadiazole moiety, similar to 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol, have been synthesized and tested for their anticancer, antiallergic, anti-inflammatory, and antimicrobial activities.
Anticancer Activity : A study by Kumar et al. (2010) synthesized a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and analyzed their cytotoxicity against various human cancer cell lines. Compounds with specific substituents showed significant cytotoxicity, suggesting the anticancer potential of thiadiazoles (Kumar, N. Maruthi Kumar, Kuei-Hua Chang, & K. Shah, 2010).
Antiallergic and Antiinflammatory Agents : Ban et al. (1998) developed a series of thiadiazole derivatives as antiallergic and antiinflammatory agents. Some derivatives exhibited marked inhibition of eosinophil adhesion and passive cutaneous anaphylaxis (PCA) in rats, showcasing their therapeutic potential (Ban, M., H. Taguchi, T. Katsushima, M. Takahashi, K. Shinoda, A. Watanabe, & T. Tominaga, 1998).
Corrosion Inhibition
Thiadiazoles are also recognized for their corrosion inhibition properties. Bentiss et al. (2007) investigated the new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic environments, finding that some derivatives exhibit good inhibition properties by interacting with metal surfaces (Bentiss, F., M. Lebrini, M. Lagrenée, M. Traisnel, A. Elfarouk, & H. Vezin, 2007).
Safety And Hazards
properties
IUPAC Name |
5-(3-methylanilino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S2/c1-6-3-2-4-7(5-6)10-8-11-12-9(13)14-8/h2-5H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCBGFQZMQJJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351760 | |
Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |
CAS RN |
52494-32-3 | |
Record name | 52494-32-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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